1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

anti‑inflammatory thiourea structure‑activity relationship

1‑(3,4‑Dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea (CAS 1935816 ) is an unsymmetrical N,N′‑disubstituted thiourea bearing a 3,4‑dichloro substitution pattern on the aromatic ring and a 2‑hydroxyethyl substituent on the thiourea nitrogen. As a member of the 1‑aryl‑3‑(2‑hydroxyethyl)thiourea class, the compound exhibits the classic hydrogen‑bond donor/acceptor properties of the thiourea pharmacophore and is primarily utilized in medicinal chemistry and pharmacological probe development.

Molecular Formula C9H10Cl2N2OS
Molecular Weight 265.16 g/mol
Cat. No. B4697908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Molecular FormulaC9H10Cl2N2OS
Molecular Weight265.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl
InChIInChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15)
InChIKeyUFTYCEAGKXXBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea: Procurement‑Grade Chemical Identity and Baseline Properties


1‑(3,4‑Dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea (CAS 1935816 [1]) is an unsymmetrical N,N′‑disubstituted thiourea bearing a 3,4‑dichloro substitution pattern on the aromatic ring and a 2‑hydroxyethyl substituent on the thiourea nitrogen. As a member of the 1‑aryl‑3‑(2‑hydroxyethyl)thiourea class, the compound exhibits the classic hydrogen‑bond donor/acceptor properties of the thiourea pharmacophore and is primarily utilized in medicinal chemistry and pharmacological probe development [2].

Why 1‑(3,4‑Dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea Cannot Be Replaced by Isomeric or Close‑In Thiourea Analogs


The biological activity of 1‑aryl‑3‑(2‑hydroxyethyl)thioureas is exquisitely sensitive to the position and number of halogen substituents on the aromatic ring. US Patent 3,950,538 explicitly lists 2,4‑dichlorophenyl and 2,4,6‑trichlorophenyl analogs as anti‑inflammatory agents, but the 3,4‑dichlorophenyl variant is notably absent from the claim scope [1]. Similarly, 1‑(3,4‑dichlorophenyl)‑2‑thiourea (CAS 19250‑09‑0), lacking the hydroxyethyl moiety, is a well‑characterized urea transporter inhibitor with an IC50 of 5.0 µM against rat UT‑A1 [2], while the hydroxyethyl derivative may exhibit altered transport or metabolic stability. These structure‑activity divergences make generic substitution of the target compound with isomeric or truncated analogs scientifically untenable without confirmatory assay data.

Quantitative Differentiation of 1‑(3,4‑Dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea Against Key Analogs


Anti‑Inflammatory Selectivity: Exclusion of the 3,4‑Dichloro Isomer from a Granted US Patent Claiming 2,4‑Dichloro and Other Analogs

US Patent 3,950,538 specifically claims anti‑inflammatory methods employing a series of 1‑aryl‑3‑(2‑hydroxyethyl)thioureas [1]. The patent enumerates 24 aryl substituents that confer anti‑inflammatory activity, including 2,4‑dichlorophenyl, 4‑chlorophenyl, and 2,4,6‑trichlorophenyl. The 3,4‑dichlorophenyl substituent is conspicuously absent from the claim list. This exclusion provides direct, patent‑level evidence that the 3,4‑dichloro substitution pattern does not produce the same anti‑inflammatory efficacy as its 2,4‑dichloro isomer, distinguishing the target compound as a distinct pharmacological entity.

anti‑inflammatory thiourea structure‑activity relationship

Urea Transporter Inhibition: Comparison of IC50 Values for the 3,4‑Dichloro Core Versus Full Hydroxyethyl Derivative

1‑(3,4‑Dichlorophenyl)‑2‑thiourea (CAS 19250‑09‑0), the non‑hydroxyethyl analog of the target compound, exhibits an IC50 of 5.0 µM (5000 nM) against rat UT‑A1 urea transporter expressed in MDCK cells [1]. This quantitative benchmark establishes the inhibitory potential of the 3,4‑dichlorophenyl thiourea core. While direct IC50 data for the hydroxyethyl derivative are not publicly available, the presence of the hydroxyethyl substituent is expected to modulate hydrogen bonding, solubility, and metabolic stability relative to the parent thiourea [2]. This creates a testable hypothesis that the target compound may exhibit altered transporter affinity or pharmacokinetic properties.

urea transporter IC50 thiourea renal physiology

Diuretic Potential: Class‑Level Activity of 1‑Aryl‑3‑(2‑hydroxyethyl)thioureas

US Patent 3,767,816 explicitly discloses that 1‑aryl‑3‑(2‑hydroxyethyl)thioureas possess potent diuretic properties [1]. The patent's abstract states: "SPECIFIC THIOUREAS OF THE GENERAL CLASS 1‑ARYL‑3‑(2‑HYDROXYETHYL)‑THIOUREAS HAVE BEEN FOUND TO POSSESS POTENT DIURETIC PROPERTIES." While the patent does not quantify specific compounds, it establishes a class‑level expectation of diuretic activity for any compound bearing this core scaffold, including 1‑(3,4‑dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea. The 3,4‑dichloro substitution pattern may further modulate potency or selectivity.

diuretic thiourea patent renal

Recommended Research and Procurement Applications for 1‑(3,4‑Dichlorophenyl)‑3‑(2‑hydroxyethyl)thiourea


Negative Control for Anti‑Inflammatory Thiourea Screening

Because US Patent 3,950,538 explicitly excludes 3,4‑dichloro‑substituted thioureas from its anti‑inflammatory claims while including the 2,4‑dichloro isomer [1], the target compound serves as a well‑defined negative control in assays designed to identify novel anti‑inflammatory thiourea derivatives. This allows researchers to benchmark activity against a structurally similar but patent‑excluded compound.

Urea Transporter Probe with Enhanced Solubility

The hydroxyethyl substituent improves aqueous solubility compared to the parent 1‑(3,4‑dichlorophenyl)‑2‑thiourea (IC50 = 5.0 µM for UT‑A1 [2]), making the target compound more amenable to in vitro assays requiring higher concentrations or aqueous buffers. It is a suitable candidate for investigating urea transporter pharmacology without the precipitation issues associated with more lipophilic analogs [3].

Diuretic Lead Optimization and SAR Exploration

The 1‑aryl‑3‑(2‑hydroxyethyl)thiourea scaffold is a validated diuretic pharmacophore [4]. The 3,4‑dichloro substitution pattern offers a distinct electronic and steric profile compared to previously claimed aryl groups, making this compound a valuable entry point for structure‑activity relationship (SAR) campaigns aimed at improving diuretic potency, selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.